(S)-(+)-4-Phenyl-2-oxazolidinone
Overview
Description
(S)-(+)-4-Phenyl-2-oxazolidinone is a chiral oxazolidinone derivative that has gained significant attention in the field of organic chemistry. This compound is known for its utility as a chiral auxiliary in asymmetric synthesis, which is a crucial process in the production of enantiomerically pure compounds. The presence of the phenyl group and the oxazolidinone ring structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: (S)-(+)-4-Phenyl-2-oxazolidinone can be synthesized through several methods. One common approach involves the reaction of (S)-phenylglycinol with phosgene or triphosgene under controlled conditions. The reaction typically proceeds as follows:
- (S)-Phenylglycinol is reacted with phosgene or triphosgene in the presence of a base such as pyridine.
- The reaction mixture is stirred at low temperatures to ensure the formation of the oxazolidinone ring.
- The product is then purified through recrystallization or chromatography to obtain this compound in high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and scalability. The use of safer and more environmentally friendly reagents, such as triphosgene, is preferred to minimize the hazards associated with phosgene.
Chemical Reactions Analysis
Types of Reactions: (S)-(+)-4-Phenyl-2-oxazolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield different chiral amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the oxazolidinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or amines can be employed under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone N-oxides, while reduction can produce chiral amines.
Scientific Research Applications
(S)-(+)-4-Phenyl-2-oxazolidinone has a wide range of applications in scientific research:
Chemistry: It is extensively used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound’s chiral nature makes it valuable in the study of enzyme-catalyzed reactions and the development of chiral drugs.
Medicine: It serves as a building block in the synthesis of pharmaceuticals, particularly those requiring high enantiomeric purity.
Industry: The compound is used in the production of fine chemicals and agrochemicals, where chirality plays a crucial role in efficacy and safety.
Mechanism of Action
The mechanism by which (S)-(+)-4-Phenyl-2-oxazolidinone exerts its effects is primarily through its role as a chiral auxiliary. It facilitates the formation of chiral centers in target molecules by providing a stereochemically defined environment during chemical reactions. The oxazolidinone ring and the phenyl group interact with reagents and substrates, guiding the formation of specific enantiomers.
Molecular Targets and Pathways: The compound’s molecular targets include various intermediates in organic synthesis. Its pathways involve the formation of transition states that favor the production of one enantiomer over the other, thus achieving high enantioselectivity.
Comparison with Similar Compounds
®-(-)-4-Phenyl-2-oxazolidinone: The enantiomer of (S)-(+)-4-Phenyl-2-oxazolidinone, used in similar applications but with opposite stereochemistry.
4-Benzyl-2-oxazolidinone: A structurally similar compound with a benzyl group instead of a phenyl group.
4-Methyl-2-oxazolidinone: Another oxazolidinone derivative with a methyl group.
Uniqueness: this compound is unique due to its specific stereochemistry, which makes it particularly effective as a chiral auxiliary. Its ability to induce high enantioselectivity in various reactions sets it apart from other similar compounds.
Properties
IUPAC Name |
(4S)-4-phenyl-1,3-oxazolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-9-10-8(6-12-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,10,11)/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDMNNMIOWVJVLY-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)O1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](NC(=O)O1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10912726 | |
Record name | 4-Phenyl-4,5-dihydro-1,3-oxazol-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10912726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99395-88-7 | |
Record name | (S)-(+)-4-Phenyl-2-oxazolidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99395-88-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Oxazolidinone, 4-phenyl-, (4S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099395887 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Phenyl-4,5-dihydro-1,3-oxazol-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10912726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Oxazolidinone, 4-phenyl-, (4S) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.222 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Phenyl-2-oxazolidinone, (4S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DJ3K4V6J29 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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